Iohexol-d5 is a deuterated version of iohexol, a nonionic, water-soluble contrast medium used in various diagnostic imaging procedures. The addition of deuterium, a stable isotope of hydrogen, to iohexol potentially enhances its properties for certain applications. Iohexol itself has been extensively studied and utilized in clinical settings due to its favorable profile compared to ionic contrast agents. It is known for causing fewer adverse reactions and providing clear visualization of body structures during imaging.
Iohexol has been evaluated in clinical trials for myelography, an imaging procedure used to visualize the spinal cord. In studies conducted in North America and Europe, iohexol was administered to adult patients for lumbar, thoracic, and cervical myelography. It was found to provide equivalent opacification to metrizamide, a previously used contrast agent, but with significantly reduced patient morbidity, including fewer instances of headache, nausea, vomiting, and dizziness. Notably, no epileptogenic activity or mental or psycho-organic syndrome manifestations were observed in the patients receiving iohexol1.
In veterinary medicine, iohexol has been used as a marker for measuring glomerular filtration rate (GFR) in dogs. The study compared the clearance of iohexol with that of Tc-DTPA, another marker, in dogs with known or suspected renal impairment. The results indicated that iohexol provided comparable but slightly lower clearance rates. The correction factors developed for humans were also found to be satisfactory for use in dogs, validating the software routines used in the automated analyser for canine samples2.
The hemodynamic and electrocardiographic effects of iohexol have been studied in humans undergoing cardiac catheterization. Compared to standard ionic agents, iohexol produced fewer adverse hemodynamic effects, such as systemic hypotension, and did not result in significant electrocardiographic changes. This suggests that iohexol is a safer alternative for patients requiring diagnostic cardiac catheterization, providing good to excellent radiographic opacification with a better tolerance profile4.
Iohexol-d5 is a deuterated form of Iohexol, a nonionic, low osmolar contrast agent widely used in medical imaging. This compound is primarily utilized in computed tomography (CT) scans, where it enhances the contrast of images by attenuating X-ray beams due to its high iodine content. The addition of deuterium atoms in Iohexol-d5 allows for improved tracking and quantification in pharmacokinetic studies and enhances the reliability of analytical methods.
Iohexol-d5 is synthesized through specialized chemical processes that introduce deuterium into the Iohexol structure. This compound is commercially available from various chemical suppliers, including BenchChem and MedchemExpress, which provide detailed specifications and synthesis methods for researchers and pharmaceutical companies .
Iohexol-d5 belongs to the class of contrast agents used in radiology. It is classified as a nonionic iodinated contrast medium, which means it does not dissociate into ions in solution, making it less likely to cause adverse reactions compared to ionic contrast agents. Its molecular formula is with a molecular weight of approximately 821 Da .
The synthesis of Iohexol-d5 involves several steps, primarily focusing on the introduction of deuterium atoms into the Iohexol molecule. Common methods include:
The synthetic route typically includes:
The molecular structure of Iohexol-d5 retains the basic framework of Iohexol but includes deuterium atoms at designated positions. The structural formula can be represented as:
The major products formed during synthesis include various isotopically labeled derivatives of Iohexol, which can be utilized for different research applications.
The mechanism by which Iohexol-d5 functions as a contrast agent involves:
Relevant data indicates that Iohexol-d5 maintains its integrity over time, allowing for reliable measurements in clinical settings .
Iohexol-d5 has several important applications in scientific research:
Iohexol-d5 is a deuterated isotopologue of the non-ionic radiographic contrast agent iohexol, specifically engineered with five deuterium atoms (²H or D) replacing protium (¹H) at strategic molecular positions. Its molecular formula is C₁₉H₂₁D₅I₃N₃O₉, with a molecular weight of 826.17 g/mol [2] [8]. The deuterium atoms are incorporated at the acetyl-bound hydroxypropyl moiety, specifically on the methylene groups adjacent to oxygen atoms (positions: -O-CH₂-CD₂- and -O-CH(CD₂OH)-) [4] [7]. This targeted substitution minimizes alterations to the core pharmacophore while creating a significant mass differential essential for analytical discrimination. The structural integrity of the triiodinated benzene ring – responsible for X-ray attenuation – remains intact, preserving the compound's inherent biochemical behavior [8] [4].
Table 1: Molecular Characteristics of Iohexol-d5 vs. Iohexol
Property | Iohexol-d5 | Non-deuterated Iohexol | Significance |
---|---|---|---|
Molecular Formula | C₁₉H₂₁D₅I₃N₃O₉ | C₁₉H₂₆I₃N₃O₉ | Isotopic labeling confirmation |
Molecular Weight (g/mol) | 826.17 | 821.14 | +5 Da shift enables MS discrimination |
CAS Number | 928623-33-0 | 66108-95-0 | Unique identifier for deuterated form |
Deuterium Positions | Acetyl-bound hydroxypropyl chain | N/A | Targeted substitution minimizes functional impact |
The primary distinction between iohexol-d5 and its non-deuterated counterpart lies in their mass spectrometry profiles and subtle physicochemical behaviors. The 5 Da mass difference (826.17 vs. 821.14 g/mol) creates distinct ion clusters in mass spectra: iohexol typically shows major ions at m/z 822.1→804.1, while iohexol-d5 appears at m/z 827.1→809.1 [3] [8]. Despite identical covalent structures, deuterium substitution introduces minor polarity differences due to the lower zero-point energy of C-D bonds compared to C-H bonds. This results in slightly enhanced hydrophobic character, measurable through reversed-phase chromatographic retention times where iohexol-d5 typically elutes 0.1-0.3 minutes later than iohexol under identical LC conditions [5] [7]. Crucially, the pKa values, iodine dissociation kinetics, and osmolality remain statistically indistinguishable, ensuring equivalent in vivo distribution when used as a tracer [7] [8].
Iohexol-d5 exhibits high solubility in aqueous matrices (>50 mg/mL in water), mirroring the hydrophilic nature of iohexol due to its polyhydroxyalkyl substituents and amide functionalities [4] [8]. In organic solvents, it demonstrates moderate solubility: 50 mg/mL in DMSO (hygroscopic), and lower solubility in methanol and acetonitrile (requiring ultrasonic assistance for dissolution) [2] [8]. Its stability profile is critically dependent on storage conditions:
Table 2: Solubility and Stability Profiles of Iohexol-d5
Matrix | Solubility (mg/mL) | Recommended Storage | Stability Duration |
---|---|---|---|
Water | ≥50 | -80°C (frozen solution) | 6 months |
Phosphate Buffer pH 7.4 | 45-50 | -20°C | 1 month |
DMSO | 60 (hygroscopic) | Anhydrous, -20°C | 2 weeks |
Methanol | 15-20 (with sonication) | Room temperature (dark) | 48 hours |
Acetonitrile | <10 | Not recommended for long-term storage | N/A |
Iohexol-d5 demonstrates negligible plasma protein binding (<5%), consistent with its parent compound, due to its high hydrophilicity and lack of affinity for albumin or globulins [5]. This characteristic is essential for its unhindered glomerular filtration. Its experimental logP (octanol/water partition coefficient) is -2.1 ± 0.3, nearly identical to iohexol's -2.2 ± 0.2, confirming that deuterium substitution does not significantly alter its distribution behavior across biological membranes [9]. The blood-to-plasma ratio ranges from 0.98-1.02 across species (human, rat, feline), indicating uniform partitioning without erythrocyte sequestration [6]. These properties collectively ensure that iohexol-d5 serves as a reliable pharmacokinetic tracer for iohexol, with no compartmentalization biases in biological systems [5] [9].
Deuterium integration into iohexol employs two primary synthetic routes:
Critical challenges include preventing deuterium loss during amide bond formation and minimizing isotopic dilution during purification. Modern processes achieve isotopic purities >98% with residual protio-impurities <0.5% as verified by high-resolution mass spectrometry [4] [8].
Purification of crude iohexol-d5 requires specialized protocols to remove non-deuterated impurities and synthetic byproducts:
Quality control employs orthogonal methods:
Analytical Applications of Iohexol-d5
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: